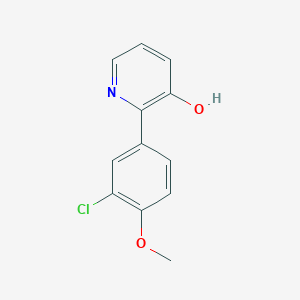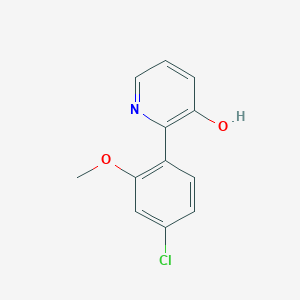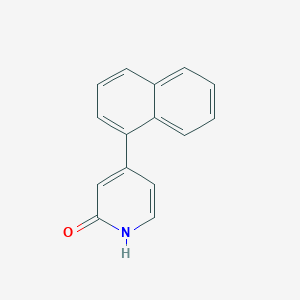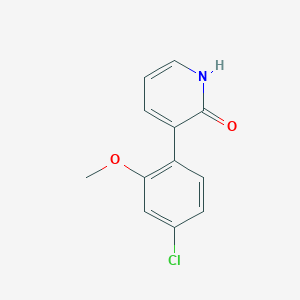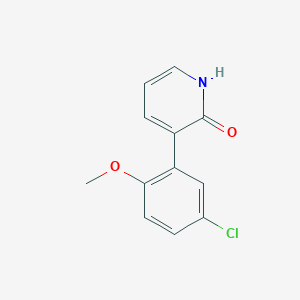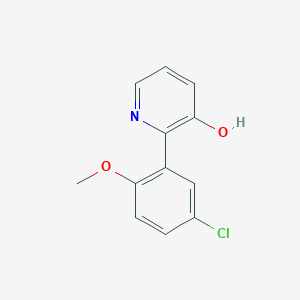
6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
Vue d'ensemble
Description
6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is a chemical compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a unique structure and properties that make it an ideal research tool. This compound has been studied extensively in both biochemical and physiological studies and has been found to have a variety of uses.
Applications De Recherche Scientifique
6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. It has also been used in the study of the metabolism and pharmacology of drugs. Additionally, it has been used in the study of the structure and function of enzymes, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is known to interact with proteins in a variety of ways. It has been shown to interact with enzymes, to modify the structure of proteins, and to affect the activity of proteins. It has also been shown to interact with other molecules, such as drugs and hormones, and to affect their activity.
Biochemical and Physiological Effects
6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, to modify the structure of proteins, and to affect the activity of other molecules. Additionally, it has been shown to affect the metabolism and pharmacology of drugs and to affect the structure and function of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a wide range of uses. However, there are some limitations to using this compound in lab experiments. For example, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents and can be difficult to dissolve in these solvents.
Orientations Futures
There are a number of potential future directions for research involving 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. For example, further research could be conducted to better understand the mechanism of action of this compound and to determine its potential applications in drug development. Additionally, further research could be conducted to explore its potential use in the study of proteins and enzymes, as well as its potential use in the study of the structure and function of other molecules. Finally, further research could be conducted to explore its potential use in the study of the biochemical and physiological effects of drugs.
Méthodes De Synthèse
The synthesis of 6-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is achieved through a two-step process. The first step involves the reaction of 5-chloro-2-methoxyphenol with pyridine in aqueous base. This reaction produces 6-(5-chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. The second step involves the purification of the compound by recrystallization. The recrystallization process involves the addition of a solvent and a precipitating agent to the reaction mixture. The resulting crystals are then isolated and dried.
Propriétés
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-6-5-8(13)7-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBXDEUWGHYUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683011 | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111105-47-5 | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111105-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




